Cas no 2447053-91-8 (4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride)
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL22164666
- 2447053-91-8
- EN300-45201841
- 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride
- A1-64837
- 4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride
-
- Inchi: 1S/C6H15N3O2S.ClH/c7-5-6-1-3-9(4-2-6)12(8,10)11;/h6H,1-5,7H2,(H2,8,10,11);1H
- InChI Key: SENRZXJTZRRHGK-UHFFFAOYSA-N
- SMILES: Cl.S(N)(N1CCC(CN)CC1)(=O)=O
Computed Properties
- Exact Mass: 229.0651756g/mol
- Monoisotopic Mass: 229.0651756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.8Ų
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027U5K-50mg |
4-(aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 50mg |
$303.00 | 2024-05-21 | |
| 1PlusChem | 1P027U5K-100mg |
4-(aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 100mg |
$434.00 | 2024-05-21 | |
| 1PlusChem | 1P027U5K-250mg |
4-(aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 250mg |
$595.00 | 2024-05-21 | |
| 1PlusChem | 1P027U5K-500mg |
4-(aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 500mg |
$902.00 | 2024-05-21 | |
| 1PlusChem | 1P027U5K-1g |
4-(aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 1g |
$1139.00 | 2024-05-21 | |
| 1PlusChem | 1P027U5K-2.5g |
4-(aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 2.5g |
$2172.00 | 2024-05-21 | |
| 1PlusChem | 1P027U5K-5g |
4-(aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 5g |
$3183.00 | 2024-05-21 | |
| 1PlusChem | 1P027U5K-10g |
4-(aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 10g |
$4692.00 | 2024-05-21 | |
| Aaron | AR027UDW-50mg |
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 50mg |
$303.00 | 2025-02-15 | |
| Aaron | AR027UDW-100mg |
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride |
2447053-91-8 | 95% | 100mg |
$439.00 | 2025-02-15 |
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride (CAS No. 2447053-91-8): A Comprehensive Overview
4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride, identified by its CAS number 2447053-91-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and utility in drug development. The presence of both an aminomethyl group and a sulfonamide moiety in its structure endows it with unique chemical properties that make it a promising candidate for further exploration in therapeutic applications.
The< strong>piperidine ring is a six-membered heterocyclic amine that is commonly found in many biologically active molecules. Its structural framework allows for the facile introduction of various functional groups, making it a versatile scaffold for medicinal chemistry. In the case of 4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride, the aminomethyl group at the 4-position and the sulfonamide group at the 1-position contribute to its complex reactivity and potential biological interactions.
The< strong>sulfonamide moiety is another critical feature of this compound, known for its role in drug design due to its ability to form hydrogen bonds and interact with biological targets. Sulfonamides have been widely used in the development of antibiotics, anti-inflammatory agents, and other therapeutic compounds. The incorporation of a sulfonamide group into a piperidine derivative can enhance binding affinity to specific enzymes or receptors, making it an attractive moiety for drug discovery.
Recent research has highlighted the potential of< strong>piperidine derivatives in various therapeutic areas, including oncology, neurology, and infectious diseases. The< strong>aminomethyl group in 4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets. This flexibility has led to the exploration of its use as an intermediate in synthesizing more complex molecules with enhanced pharmacological activity.
In terms of pharmacological activity, preliminary studies on< strong>4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride have shown promising results in modulating certain enzymatic pathways and receptor interactions. For instance, its ability to interact with< strong>bacterial enzymes has prompted investigations into its potential as an antimicrobial agent. Additionally, its structural similarity to known bioactive compounds suggests that it may exhibit< strong>antiviral or anti-inflammatory properties, although further research is needed to fully elucidate these effects.
The synthesis of< strong>4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the sulfonamide group typically involves reactions such as sulfonylation followed by nucleophilic substitution, while the attachment of the aminomethyl group may involve reductive amination or other coupling techniques. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry, have been employed to improve efficiency and scalability.
The< strong>cationic form of this compound, as represented by its hydrochloride salt, enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This solubility profile is crucial for drug delivery systems, as it allows for easier administration via oral or injectable routes. Furthermore, the stability of the hydrochloride salt under various storage conditions ensures that the compound remains viable for extended periods.
In conclusion, 4-(Aminomethyl)piperidine-1-sulfonamide hydrochloride (CAS No. 2447053-91-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The combination of a piperidine ring with an aminomethyl group and a sulfonamide moiety provides a rich framework for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing unmet medical needs across various disease areas.
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